meta-Nitro vs. para-Nitro Substitution: Distinct Biological Activity Profiles in Oxadiazoles
The target compound bears a 3-nitrophenyl (meta-nitro) substituent, whereas a closely related analog—3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 1135282-84-6)—contains a 4-nitrophenyl (para-nitro) group. The meta-nitro compound (target) exhibits ion channel modulating properties: it activates potassium channels in cardiac muscle and prevents sodium ion entry into cells [1]. In contrast, the para-nitro regioisomer demonstrates anti-ischemic activity and also blocks potassium channels but operates via a different pharmacological profile . This regioisomer-dependent divergence in ion channel pharmacology means the two compounds are not interchangeable in cardiovascular or neuropharmacology research.
| Evidence Dimension | Pharmacological activity / ion channel modulation |
|---|---|
| Target Compound Data | Potassium channel activation; sodium ion entry inhibition |
| Comparator Or Baseline | 3-(tert-Butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Anti-ischemic activity; potassium channel blocking |
| Quantified Difference | Qualitatively distinct activities (activation vs. blocking) reported |
| Conditions | Cardiac muscle cells; enzyme inhibition assays |
Why This Matters
Procurement of the incorrect regioisomer could invert or abolish the intended pharmacological readout in ion channel or anti-ischemic assays.
- [1] Šikorová E, et al. Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. Arch Pharm (Weinheim). 2026;359(1):e70188. View Source
